2-(3,5-Dimethoxyphenyl)ethanethiol
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Overview
Description
2-(3,5-Dimethoxyphenyl)ethanethiol is an organic compound with the molecular formula C10H14O2S It features a phenyl ring substituted with two methoxy groups at the 3 and 5 positions and an ethanethiol group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3,5-Dimethoxyphenyl)ethanethiol can be synthesized from its bromide precursor via thioacetate substitution. The general synthetic route involves the reaction of 3,5-dimethoxybromobenzene with potassium thioacetate, followed by hydrolysis to yield the desired thiol compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned synthetic route. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethoxyphenyl)ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are often employed.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: The corresponding hydrocarbon.
Substitution: Various substituted phenylethanethiols.
Scientific Research Applications
2-(3,5-Dimethoxyphenyl)ethanethiol has several applications in scientific research:
Biology: Potential use in studying thiol-based redox biology.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the development of corrosion inhibitors and other protective coatings.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethoxyphenyl)ethanethiol involves its interaction with various molecular targets. The thiol group can undergo redox reactions, influencing cellular redox states and signaling pathways. The methoxy groups may also contribute to its biological activity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Octadecyloxyphenyl)ethanethiol
- 2-(3,5-Bis(octadecyloxy)phenyl)ethanethiol
- 2-(3,4,5-Tris(octadecyloxy)phenyl)ethanethiol
Uniqueness
2-(3,5-Dimethoxyphenyl)ethanethiol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methoxy groups enhances its solubility and reactivity compared to other similar compounds with different substituents .
Properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)ethanethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c1-11-9-5-8(3-4-13)6-10(7-9)12-2/h5-7,13H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLMHKMPUODIFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CCS)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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